2-(4-ethylphenyl)-3-methyl-N-(pyridin-4-yl)quinoline-4-carboxamide
Overview
Description
2-(4-ethylphenyl)-3-methyl-N-(pyridin-4-yl)quinoline-4-carboxamide is a quinoline derivative. Quinolines are nitrogen-containing bicyclic compounds widely found in nature and utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics . This compound, like other quinoline derivatives, exhibits significant biological activities, making it a subject of interest in medicinal chemistry research.
Preparation Methods
The synthesis of 2-(4-ethylphenyl)-3-methyl-N-(pyridin-4-yl)quinoline-4-carboxamide typically involves multicomponent reactions. One common method includes the use of commercially available aromatic ketones, aldehydes, and nitrogen sources under microwave irradiation . Lewis acids play a crucial role in selectively synthesizing six-membered heterocycles, including quinolines . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the availability of the compound for various applications.
Chemical Reactions Analysis
2-(4-ethylphenyl)-3-methyl-N-(pyridin-4-yl)quinoline-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it exhibits antimicrobial, antiviral, anticancer, and anti-inflammatory activities . Its ability to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase makes it a potential candidate for developing new antimicrobial agents . Additionally, it is used in the development of materials and catalysts in the industry .
Mechanism of Action
The mechanism of action of 2-(4-ethylphenyl)-3-methyl-N-(pyridin-4-yl)quinoline-4-carboxamide involves its interaction with molecular targets such as bacterial DNA gyrase and type IV topoisomerase . By promoting the cleavage of these enzymes, the compound inhibits DNA synthesis, leading to rapid bacterial death . This mechanism is similar to that of other quinoline derivatives, which are known for their antimicrobial properties .
Comparison with Similar Compounds
2-(4-ethylphenyl)-3-methyl-N-(pyridin-4-yl)quinoline-4-carboxamide is unique due to its specific substitution pattern on the quinoline ring. Similar compounds include other quinoline derivatives such as 3-chloro-1-(4-chlorophenyl)-4-(2-(2-chloro-6-methylquinolin-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-4-methylazetidin-2-one and 3-chloro-4-(2-(2-chloro-6-methylquinolin-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-4-methyl-1-p-tolylazetidin-2-one . These compounds also exhibit significant biological activities, but the specific substitutions on the quinoline ring can lead to differences in their pharmacological properties and applications .
Properties
IUPAC Name |
2-(4-ethylphenyl)-3-methyl-N-pyridin-4-ylquinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O/c1-3-17-8-10-18(11-9-17)23-16(2)22(20-6-4-5-7-21(20)27-23)24(28)26-19-12-14-25-15-13-19/h4-15H,3H2,1-2H3,(H,25,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIIVHLTUJBZEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2C)C(=O)NC4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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